Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
Description
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazole core. The oxazole ring is substituted at position 2 with an aminomethyl group (-CH2NH2) and at position 4 with an ethyl carboxylate ester (-COOEt), with the hydrochloride salt enhancing solubility and stability. This compound is structurally categorized as a bicyclic derivative due to the oxazole ring’s aromaticity and functionalized substituents.
Properties
Molecular Formula |
C7H11ClN2O3 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H |
InChI Key |
FZVNGDNNTQIEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cycloaddition from Carboxylic Acids and Isocyanides
Recent research demonstrates a highly efficient, scalable method for synthesizing 4,5-disubstituted oxazoles directly from aromatic or aliphatic carboxylic acids using cycloaddition reactions with isocyanides. This approach, detailed in recent publications, involves the following key steps:
- Activation of carboxylic acids with coupling agents such as DMAP and DMF or DCM solvents.
- Addition of isocyanides under controlled temperature (around 40°C) to promote [3+2] cycloaddition, forming the oxazole ring.
- Purification via chromatography yields the desired oxazole derivatives with high regioselectivity and yields.
Table 1: Representative Reaction Conditions for Oxazole Formation
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Cycloaddition | Carboxylic acid, isocyanide, DMAP | DCM | 40°C | 30 min - 3 h | Up to 99% | , |
Note: The amino group at position 2 is introduced via subsequent reduction or functionalization steps.
Functionalization to Introduce the Aminomethyl Group
After forming the oxazole core, the amino methyl group at position 2 is typically introduced through nucleophilic substitution or reductive amination:
- Reductive amination of the oxazole-4-carboxylate with formaldehyde derivatives or methylamine in the presence of reducing agents like sodium cyanoborohydride.
- Nucleophilic substitution with aminomethyl reagents, such as aminomethyl halides, under basic conditions.
This step is crucial for obtaining the aminomethyl functionality, which is characteristic of the target compound.
Conversion to Hydrochloride Salt
The free base Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate is converted into its hydrochloride salt via acidification:
- Dissolution of the free base in a suitable solvent (e.g., ethanol or methanol).
- Addition of hydrochloric acid (gas or aqueous solution) under controlled conditions.
- Crystallization and filtration yield the hydrochloride salt with high purity.
Table 2: Typical Conditions for Salt Formation
| Step | Reagents | Solvent | Acid | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Salt formation | Free base | Ethanol | HCl gas or HCl solution | Room temperature | >95% |
Specific Synthetic Protocols and Variations
From Carboxylic Acid and Isocyanide (Method A)
- Dissolve the aromatic or aliphatic carboxylic acid (e.g., ethyl 4-oxazole-4-carboxylate) in dry DCM.
- Add DMAP as a catalyst and stir under nitrogen.
- Introduce the isocyanide (e.g., ethyl isocyanoacetate) and heat at 40°C for 30 minutes to 3 hours.
- Work-up involves aqueous extraction, drying, and chromatography.
Outcome: Formation of the oxazole ring with the ester functionality intact, suitable for subsequent aminomethyl derivatization.
From Amino Acid Derivatives (Method B)
- Start with amino acid derivatives such as aminoacetaldehyde or formaldehyde derivatives.
- Cyclize with reagents like phosphorus oxychloride or acyl chlorides to form the oxazole ring.
- Functionalize at the 2-position with aminomethyl groups via reductive amination or nucleophilic substitution.
- Convert to hydrochloride salt via acidification.
Note: This route offers regioselectivity and is adaptable for various substituents at the 5-position.
Data Tables Summarizing Synthesis Parameters
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole ring, a five-membered structure containing nitrogen and oxygen atoms. It has a molecular weight of approximately 206.63 g/mol. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry. Research indicates that it may possess antimicrobial and anticancer properties. Its structural features enable interactions with biological targets, such as enzymes or receptors involved in disease pathways.
Potential Applications
- Medicinal Chemistry The compound is used in synthesizing derivatives for research and industrial uses. Studies have explored its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects. Specific research has focused on how it interacts with enzymes or receptors in cellular signaling pathways, which contributes to its biological activity.
- Antimicrobial and Anticancer Research this compound exhibits potential antimicrobial and anticancer properties. Derivatives of the compound may demonstrate these activities by interfering with cellular processes like DNA replication or protein synthesis.
- Synthesis The synthesis of this compound typically involves several steps. These reactions allow for the synthesis of various derivatives, enhancing the compound's utility in research and industrial applications.
Related Compounds and Research
Several compounds share structural similarities with this compound. These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities and applications. this compound is unique due to its specific functional groups and potential therapeutic uses not fully explored in other similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4'-Hydroxyphenyl)-1,3-Oxazole-4-Carboxylate
This compound shares the 1,3-oxazole core and ethyl carboxylate at position 4 but replaces the aminomethyl group at position 2 with a 4-hydroxyphenyl moiety. Unlike the hydrochloride salt of the target compound, this derivative lacks ionizable amine functionality, which may limit its bioavailability in biological systems .
Ethyl 2-(Aminomethyl)-4-Methyl-1,3-Oxazole-5-Carboxylate Hydrochloride
A positional isomer of the target compound, this analog features a methyl group at position 4 and a carboxylate at position 4. These differences highlight the importance of substitution patterns in modulating physicochemical and pharmacokinetic properties .
Pharmacologically Active Compounds with Aminomethyl Groups
Milnacipran Hydrochloride
Milnacipran, a cyclopropane-based carboxamide with an aminomethyl group, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia. While structurally distinct from the oxazole derivative, both compounds share the aminomethyl moiety and hydrochloride salt, which are critical for ionic interactions in biological targets. The oxazole ring in the target compound may confer greater metabolic stability compared to Milnacipran’s cyclopropane core .
Bicyclic and Heterocyclic Derivatives
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-Carboxylate Hydrochloride
This bicyclic compound lacks aromaticity but shares the ethyl carboxylate and hydrochloride salt. The strained bicyclic structure may reduce stability compared to the planar oxazole ring, impacting synthetic accessibility and reactivity. Such differences underscore the role of ring topology in drug design .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Substitution Position and Bioactivity: The position of the carboxylate group on the oxazole ring (4 vs. 5) significantly impacts electronic properties.
Role of Hydrochloride Salt: The hydrochloride salt in the target compound and Milnacipran improves aqueous solubility, a critical factor for oral bioavailability. This contrasts with non-salt analogs like the hydroxyphenyl derivative, which may require formulation adjustments for drug delivery .
Structural Rigidity vs.
Biological Activity
Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring, characterized by a five-membered aromatic structure containing nitrogen and oxygen. Its molecular formula is CHClNO, with a molecular weight of approximately 194.72 g/mol. The presence of functional groups such as the carboxylate and amino groups contributes to its chemical reactivity and biological interactions.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2), which are critical in cell cycle regulation and cancer proliferation .
- Receptor Modulation : It may also act on certain receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Viability Inhibition : Research indicates that this compound can significantly reduce cell viability in various cancer cell lines, including ovarian cancer cells (OVCAR-3) . The IC values observed were approximately 31.5 µM.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound exhibit activity against various bacterial strains by interfering with cellular processes such as DNA replication and protein synthesis .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of precursor compounds. Variations in synthesis can lead to derivatives with enhanced biological activities. For instance, modifications to the oxazole ring or the introduction of different substituents have been explored to optimize potency against specific targets.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with cyclization of precursors (e.g., ethyl glycinate derivatives) under controlled temperature (60–80°C) and pH (neutral to mildly acidic). Ethanol or methanol under reflux is commonly used to enhance reaction efficiency. Optimization focuses on solvent polarity, reaction time, and stoichiometric ratios to minimize side products like over-alkylated derivatives .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride salt improves aqueous solubility (critical for in vitro bioassays) and stability by reducing hygroscopicity. This modification also enhances crystallinity, facilitating purification via recrystallization from ethanol/water mixtures .
Q. What structural features contribute to the compound’s biological activity?
The oxazole ring mimics heterocyclic motifs in natural substrates, enabling interactions with enzymes (e.g., kinases). The aminomethyl group provides hydrogen-bonding capacity, while the ethyl carboxylate balances lipophilicity for membrane permeability .
Q. What are the primary research applications in medicinal chemistry?
The compound is a scaffold for antimicrobial and anticancer agents. Its oxazole core and aminomethyl group are critical for targeting enzymes like DNA gyrase or topoisomerases, with derivatives showing IC₅₀ values in the micromolar range in preliminary assays .
Advanced Research Questions
Q. What methodological challenges arise in characterizing the aminomethyl group’s reactivity, and how can they be addressed?
The nucleophilic aminomethyl group can undergo unintended side reactions (e.g., Schiff base formation). Strategies include using Boc-protected intermediates during synthesis and kinetic studies (UV-Vis monitoring) to track reaction pathways. Post-synthetic modifications are validated via LC-MS and 2D NMR .
Q. How can computational chemistry aid in predicting biological targets?
Molecular docking against kinase or protease libraries (e.g., PDB) identifies potential binding pockets. MD simulations (AMBER or GROMACS) assess ligand-target complex stability, prioritizing candidates for experimental validation. For example, docking scores > −8 kcal/mol suggest strong binding affinity .
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of oxazole derivatives?
Discrepancies may stem from assay variability (e.g., broth microdilution vs. agar diffusion) or impurities. Methodological solutions include:
- Standardized MIC/MBC protocols with CLSI guidelines.
- HPLC purity verification (>95% by area under the curve).
- Comparative SAR studies with analogs (e.g., pyrimidine derivatives) to isolate active pharmacophores .
Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield?
Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility at scale.
- Reagent addition : Controlled addition of alkylating agents to manage exothermic reactions.
- Process monitoring : In-line FTIR for real-time tracking of intermediate formation. Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) affecting yield, which can drop by 10–15% during scale-up without optimization .
Q. Which analytical techniques best assess purity and structural integrity?
- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity (>98%).
- NMR (¹H, ¹³C, HSQC) confirms regiochemistry and salt formation.
- HRMS validates molecular weight (±2 ppm error).
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the compound compare structurally and functionally to pyrimidine analogs?
Compared to pyrimidine analogs (e.g., Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, CAS 15400-53-0), the oxazole core’s smaller ring size increases strain, enhancing reactivity in nucleophilic substitutions. The aminomethyl group provides additional hydrogen-bonding sites, improving target affinity (e.g., Kd values ~50 nM vs. 200 nM for pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
